N-benzoylphenylalanyltyrosine

Description

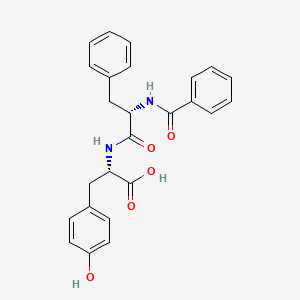

N-Benzoylphenylalanyltyrosine is a synthetic tyrosine derivative characterized by a benzoyl group attached to a phenylalanyl-tyrosine dipeptide backbone. Its structure combines aromatic moieties (benzoyl and phenyl groups) with peptide linkages, which influence its biochemical interactions and stability.

Properties

CAS No. |

60142-78-1 |

|---|---|

Molecular Formula |

C25H24N2O5 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C25H24N2O5/c28-20-13-11-18(12-14-20)16-22(25(31)32)27-24(30)21(15-17-7-3-1-4-8-17)26-23(29)19-9-5-2-6-10-19/h1-14,21-22,28H,15-16H2,(H,26,29)(H,27,30)(H,31,32)/t21-,22-/m0/s1 |

InChI Key |

JFHFHARVQYOQAJ-VXKWHMMOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Benzoyltyrosine (CAS 34996-91-3)

- Molecular Formula: C₁₆H₁₅NO₄

- Molecular Weight : 285.29 g/mol

- Structural Features : Comprises a benzoyl group directly attached to tyrosine, lacking the phenylalanyl moiety present in N-benzoylphenylalanyltyrosine.

- Applications : Used in synthesizing thyroxine analogs and studying protein modifications .

- Key Difference : The absence of the phenylalanyl group reduces its peptide chain length and alters receptor-binding specificity compared to this compound.

BD5: N-[(Benzyloxy)carbonyl]-D-tyrosyl-L-phenylalanyl-L-tyrosine

- Molecular Formula : C₃₅H₃₅N₃O₈

- Molecular Weight : ~649.67 g/mol (calculated)

- Structural Features : Contains a benzyloxycarbonyl (Z) protecting group and a tripeptide sequence (D-tyrosyl-L-phenylalanyl-L-tyrosine), making it structurally more complex than this compound.

- Applications : Likely used in peptide synthesis and structural studies due to its stereochemical diversity .

- Key Difference : The inclusion of D-tyrosine and an additional tyrosine residue distinguishes its conformational and functional properties.

N-(N-Benzoyl-L-tyrosyl)-L-alanine (CAS 76264-09-0)

- Molecular Formula : C₁₉H₂₀N₂O₅

- Molecular Weight : 356.37 g/mol

- Structural Features : Features a benzoyl-tyrosyl group linked to alanine instead of phenylalanyltyrosine.

- Applications : Serves as a model compound for studying peptide hydrolysis and enzyme interactions .

- Key Difference : Substitution of phenylalanyltyrosine with alanine simplifies the structure and modifies its metabolic stability.

Data Table: Comparative Analysis of Key Compounds

*Estimated based on structural analysis.

Research Findings and Functional Insights

- Anti-Ulcer Activity : this compound exhibited significant anti-ulcer effects in preclinical models, attributed to its dual aromatic groups enhancing mucosal protection .

- Thyroxine Analog Synthesis : N-Benzoyltyrosine’s simpler structure allows efficient incorporation into thyroid hormone analogs, highlighting its role in endocrine research .

- Stereochemical Influence : BD5’s D-tyrosine residue demonstrates the importance of stereochemistry in peptide-receptor interactions, a factor absent in this compound .

- Metabolic Stability : N-(N-Benzoyl-L-tyrosyl)-L-alanine’s alanine terminus increases resistance to proteolytic degradation compared to phenylalanyltyrosine-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.